molecular formula C21H38BrN B095026 Cetylpyridinium bromide CAS No. 140-72-7

Cetylpyridinium bromide

Cat. No. B095026
CAS RN: 140-72-7
M. Wt: 384.4 g/mol
InChI Key: DVBJBNKEBPCGSY-UHFFFAOYSA-M
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Description

Cetylpyridinium bromide (CPB) is a cationic surfactant with a wide range of applications in biological and industrial processes. It is known for its germicidal properties and has been used in various applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool . CPB consists of a cetylpyridinium cation with a quaternary nitrogen in the aromatic heterocyclic ring of the headgroup and a 16-carbon hydrocarbon tail .

Synthesis Analysis

The synthesis of CPB-related compounds has been explored in the literature. For instance, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide (MAP) was synthesized by covalently binding methyl acrylate (MA) and CPB, demonstrating a significant increase in inhibition efficiency for steel protection . Additionally, the synthesis and characterization of pentylpyridinium tribromide, a room temperature ionic liquid analogue of bromine, were described, and the spent reagent pentylpyridinium bromide was easily recycled .

Molecular Structure Analysis

The molecular structure of CPB has been studied using various techniques. Single crystal structure determination of cetylpyridiniumammonium bromide and Rietveld structure determination of cetylquinuclidinium bromide provided insights into the crystalline structures of these surfactants . Furthermore, molecular modeling and molecular dynamics simulations have been used to understand the behavior of CPB in solutions and micelles, revealing the planarity of the pyridinium ring and the conformational dynamics of the hydrophobic tail .

Chemical Reactions Analysis

CPB has been shown to interact with various substances, affecting their chemical behavior. For example, the interaction of CPB with bovine serum albumin (BSA) induced unfolding and refolding of the protein, with the formation of a "necklace and bead" structure in the unfolding process . Additionally, CPB micelles have been found to cause bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs) and act as a quencher for their fluorescence intensity .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPB and its mixtures have been extensively studied. The critical micellar concentration (cmc), micellar dissociation, and energetic parameters of micellization were determined for binary and ternary surfactant mixtures involving CPB . These studies help in understanding the interactions among mixed micelle components and their activity coefficients . Moreover, CPB has been identified as an effective radiosensitizer for Serratia marcescens, suggesting interactions with a membrane-associated target .

Scientific Research Applications

  • Fluorescence Quenching for Analytical Methods : CPB acts as a quencher of fluorescence intensity emitted by fluorene. This property allows for the development of selective synchronous spectrofluorometric methods for determining fluorene in CPB micellar mediums, applicable in analyzing groundwater samples contaminated with combustibles (Ayala, Afonso, & González-Diaz, 1998).

  • Metallochromic Indicator for Metal Cation Determination : CPB, in conjunction with Xylenol Orange, has been applied as a metallochromic indicator for the complexometric determination of certain metal cations in alkaline mediums, enabling precise successive determinations of metal pairs in the same solution (Chromý & Svoboda, 1965).

  • Radiosensitization of Bacteria : CPB has been shown to be an effective radiosensitizer of both oxic and anoxic suspensions of bacteria (Serratia marcescens) in buffer, suggesting its potential in microbiology and radiobiology studies (Redpath & Patterson, 1976).

  • Dental Hygiene Applications : CPB has been used in commercial mouthwashes to reduce existing bacterial plaque accumulations, demonstrating its effectiveness in oral hygiene (Barnes, Roberts, Katz, & Woolridge, 1976).

  • Corrosion Inhibition : CPB has been synthesized with methyl acrylate to create molecules with enhanced inhibition efficiency for metal corrosion, demonstrating its application in materials science, particularly in steel protection (Xia et al., 2015).

  • Chromatography : CPB has been used in high-performance liquid chromatography for the separation and determination of inorganic anions, showing effectiveness in analytical chemistry (Maiti, Walvekar, & Krishnamoorthy, 1989).

  • Nucleic Acid Determination : CPB has been utilized as a probe for determining nucleic acids by the resonance double light scattering technique, with different nucleic acids showing varying binding properties with CPB (Liu et al., 2004).

  • Molecular Modeling and Drug Delivery Applications : CPB has been studied for its molecular-level understanding, enhancing its development in applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool (Verma, Mishra, & Mitchell-Koch, 2015).

  • Wastewater Treatment : CPB-modified polystyrene resin has been used in treating oily wastewater, demonstrating its environmental application in water treatment processes (Jun, 2010).

  • Electrochemical Sensor Applications : CPB modified carbon paste electrodes have been used for the detection of dopamine and uric acid, showing potential in biomedical sensing technologies (Jayaprakash et al., 2020).

Safety And Hazards

Cetylpyridinium bromide is harmful if swallowed, causes skin irritation, causes serious eye irritation, is fatal if inhaled, and may cause respiratory irritation . It’s also very toxic to aquatic life .

Future Directions

Cetylpyridinium bromide has been shown to inhibit severe acute respiratory syndrome coronavirus 2, suggesting potential applications in the fight against COVID-19 .

properties

IUPAC Name

1-hexadecylpyridin-1-ium;bromide
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InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1
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InChI Key

DVBJBNKEBPCGSY-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H38BrN
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DSSTOX Substance ID

DTXSID3033307
Record name Cetylpyridinium bromide
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Molecular Weight

384.4 g/mol
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Physical Description

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS]
Record name Cetylpyridinium bromide
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Solubility

Soluble in acetone, ethanol, and chloroform
Record name CETYLPYRIDINIUM BROMIDE
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Product Name

Cetylpyridinium bromide

Color/Form

Cream-colored, waxy solid

CAS RN

140-72-7
Record name Cetylpyridinium bromide
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Record name CETYLPYRIDINIUM BROMIDE
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Melting Point

64.5 °C
Record name CETYLPYRIDINIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,160
Citations
G Porte, J Appell, Y Poggi - The Journal of Physical Chemistry, 1980 - ACS Publications
Three distinct experimental investigation methods are used here to follow the evolution of cetylpyridinium (CP) micelles in high ionic strength aqueous solutions as a function of the …
Number of citations: 264 pubs.acs.org
G Porte, J Appell - The Journal of Physical Chemistry, 1981 - ACS Publications
… cetylpyridinium bromide (CPBr) micelles (in aqueous solutions with added NaBr), we noted the large increase of micellar sizes with increasing concentrations of CPBr and NaBr and …
Number of citations: 225 pubs.acs.org
C Sun, J Yang, X Wu, X Huang, F Wang, S Liu - Biophysical journal, 2005 - cell.com
The interaction of bovine serum albumin (BSA) with cationic surfactant cetylpyridinium bromide (CPB) in aqueous solution (pH 7.00) was studied quantitatively with ultraviolet (UV)-…
Number of citations: 176 www.cell.com
R Atkin, VSJ Craig, S Biggs - Langmuir, 2001 - ACS Publications
… Here, we report measurements on the cetylpyridinium bromide (CPBr)−silica system aimed at elucidating the adsorption process and the structure of adsorbed surfactants. For ionic …
Number of citations: 123 pubs.acs.org
C Lei, Y Hu, M He - Chemical Engineering Journal, 2013 - Elsevier
Organo-zeolites (OZs) were prepared by loading cetylpyridinium bromide (CPB) onto natural zeolite (NZ) and were firstly used to remove triclosan (TCS) from aqueous solution. Surface …
Number of citations: 80 www.sciencedirect.com
Y Zhan, J Lin, Z Zhu - Journal of hazardous materials, 2011 - Elsevier
Surfactant modified zeolites (SMZ) with different coverage types were prepared by loading the cetylpyridinium bromide (CPB) onto the surface of the natural zeolites. The adsorption …
Number of citations: 163 www.sciencedirect.com
GK Jayaprakash, BEK Swamy, JPM Sánchez… - Journal of Molecular …, 2020 - Elsevier
In this work, both electrochemical experiments and quantum chemical simulations were performed to explore an important topic namely the cetyl pyridinium bromide (CPB) modified …
Number of citations: 35 www.sciencedirect.com
Y Zhan, Z Zhu, J Lin, Y Qiu, J Zhao - Journal of Environmental Sciences, 2010 - Elsevier
Natural zeolite was modified by loading cetylpyridinium bromide (CPB) to create more efficient sites for humic acid (HA) adsorption. The natural and CPB modified zeolites were …
Number of citations: 123 www.sciencedirect.com
R Verma, A Mishra… - Journal of Chemical Theory …, 2015 - ACS Publications
… chloride (DTDAC), and cetylpyridinium bromide or chloride (CPB/CPC). However, … Herein, we are focusing on cetylpyridinium bromide (CPB), which has a cationic quaternary …
Number of citations: 26 pubs.acs.org
MM Ali, T Hasan, JM Khan, D Kumar, A Ahmad… - RSC …, 2023 - pubs.rsc.org
The investigation of the micellization of a mixture of cetylpyridinium bromide (CPB) and levofloxacin hemihydrate (LFH) was carried out by a conductivity technique in aqueous and aq. …
Number of citations: 11 pubs.rsc.org

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